molecular formula C12H17NO B2992642 (2-Phenyloxan-2-yl)methanamine CAS No. 2173999-75-0

(2-Phenyloxan-2-yl)methanamine

Cat. No.: B2992642
CAS No.: 2173999-75-0
M. Wt: 191.274
InChI Key: FHZMKNSHUFACQL-UHFFFAOYSA-N
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Description

(2-Phenyloxan-2-yl)methanamine is an organic compound with the molecular formula C12H17NO. It is also known by its IUPAC name, (2-phenyltetrahydro-2H-pyran-2-yl)methanamine . This compound features a tetrahydropyran ring substituted with a phenyl group and an amine group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

(2-Phenyloxan-2-yl)methanamine has several applications in scientific research:

Safety and Hazards

The safety information for “(2-Phenyloxan-2-yl)methanamine” includes several hazard statements: H302, H315, H318, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyloxan-2-yl)methanamine typically involves the reaction of phenyl-substituted tetrahydropyran with methanamine. One common method includes the use of a phenyl-substituted tetrahydropyran precursor, which undergoes amination to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyloxan-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes and ketones.

    Substitution: Various substituted amines and amides.

Comparison with Similar Compounds

Similar Compounds

    Phenylamine: A primary amine with a phenyl group.

    Methanamine: A simple amine with a single carbon atom.

Uniqueness

(2-Phenyloxan-2-yl)methanamine is unique due to its tetrahydropyran ring structure, which imparts distinct chemical properties and reactivity compared to simpler amines like phenylamine and methanamine .

Properties

IUPAC Name

(2-phenyloxan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-10-12(8-4-5-9-14-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZMKNSHUFACQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)(CN)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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